Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
This compound belongs to the pyrrolo[1,2-c]pyrimidine class, featuring a fused bicyclic core with a biphenyl group at position 3 and a 4-chlorobenzoyl substituent at position 5. The ethyl carboxylate moiety at position 5 enhances solubility and modulates electronic properties.
Properties
CAS No. |
302913-02-6 |
|---|---|
Molecular Formula |
C29H21ClN2O3 |
Molecular Weight |
480.9 g/mol |
IUPAC Name |
ethyl 7-(4-chlorobenzoyl)-3-(4-phenylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C29H21ClN2O3/c1-2-35-29(34)24-16-27(28(33)22-12-14-23(30)15-13-22)32-18-31-25(17-26(24)32)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-18H,2H2,1H3 |
InChI Key |
PPFYGVCVCVQHNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Approaches
A one-pot synthesis method reported in Romanian doctoral research involves:
-
Formation of 4-biphenylpyrimidine : Reacting 4-acetylbiphenyl with formamide and dimethyl sulfate under vacuum at 85–90°C, followed by heating to 155–160°C for 8 hours.
-
Cycloaddition with 1,2-epoxybutane : The pyrimidine derivative reacts with 1,2-epoxybutane and activated alkynes (e.g., ethyl propiolate) under reflux to form the pyrrolopyrimidine scaffold.
Mechanism :
-
Step 1 : Alkoxide formation via nucleophilic attack of pyrimidinium bromide on 1,2-epoxybutane.
-
Step 2 : Generation of a mesomeric 1,3-dipole intermediate.
-
Step 3 : Cycloaddition with an alkyne to form the fused pyrrolopyrimidine.
Yield : ~68% for 4-biphenylpyrimidine intermediates.
Functionalization with Biphenyl and Chlorobenzoyl Groups
Chlorobenzoyl Group Incorporation
The 4-chlorobenzoyl group is added via Friedel-Crafts acylation or nucleophilic aromatic substitution :
-
Acylation : Reacting the pyrrolopyrimidine core with 4-chlorobenzoyl chloride in anhydrous DMF under basic conditions (e.g., pyridine).
-
Cross-Coupling : Palladium-catalyzed reactions for aryl halide substitution, though less common in this context.
Ethyl Ester Formation
The ethyl ester group is introduced either:
-
During core synthesis : Using ethyl cyanoacetate in multi-component reactions.
-
Post-synthesis : Esterification of carboxylic acid intermediates with ethanol under acidic conditions.
Purification and Characterization
| Step | Method | Conditions | Purity |
|---|---|---|---|
| Crude product isolation | Column chromatography (silica gel) | EtOAc/MeOH (9:1) | >95% |
| Final crystallization | Recrystallization | iPr₂O or EtOH | >99% |
Spectral Data :
-
¹H NMR : Peaks for biphenyl (δ 7.2–7.8 ppm), chlorobenzoyl (δ 7.9–8.2 ppm), and ethyl ester (δ 1.2–4.2 ppm).
Comparative Analysis of Synthesis Methods
Challenges and Optimization Strategies
Reaction Optimization
Green Chemistry Approaches
-
Solvent Reduction : Use of anhydrous DMF or THF minimizes waste.
-
By-Product Minimization : Recycling of ethyl acetate in extraction steps.
| Area | Potential Innovations |
|---|---|
| Catalytic Systems | Development of recyclable catalysts for chlorobenzoyl introduction |
| Flow Chemistry | Continuous synthesis to reduce batch variability |
| Biological Testing | High-throughput screening for kinase inhibition |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the chlorobenzoyl group to a benzyl alcohol.
Substitution: The biphenyl and chlorobenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The biphenyl and chlorobenzoyl groups may play a role in binding to these targets, while the pyrrolo[1,2-c]pyrimidine core may be involved in the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparative Data for Pyrrolo[1,2-c]pyrimidine Derivatives
Key Observations
Quantum Yield and Fluorescence :
- The 3,4-dimethoxybenzoyl-substituted analogue (Φ = 55%) exhibits the highest quantum yield due to extended π-conjugation and electron-donating methoxy groups, which enhance radiative decay pathways .
- The target compound’s 4-chlorobenzoyl group (electron-withdrawing) may reduce Φ compared to methoxy derivatives but could improve photostability or redox properties.
Substituent Effects: Electron-Donating Groups (e.g., methoxy): Improve fluorescence by stabilizing excited states .
Synthetic Accessibility :
Biological Activity
Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's synthesis, biological activities, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrrolo[1,2-c]pyrimidine core, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step reactions that incorporate various aromatic and heterocyclic moieties, enhancing its biological profile.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolo[1,2-c]pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, suggesting potent antibacterial effects .
Anticancer Activity
The anticancer potential of pyrrolo[1,2-c]pyrimidine derivatives has been explored in several studies. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For example, specific derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines, indicating their effectiveness in targeting malignant cells .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Modulation of Signaling Pathways : These compounds can affect signaling pathways related to cell survival and apoptosis, leading to enhanced cancer cell death.
Study 1: Antibacterial Efficacy
A study evaluating the antibacterial properties of pyrrole derivatives found that certain compounds exhibited superior activity against Staphylococcus aureus, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
Study 2: Anticancer Properties
In another investigation focusing on anticancer activity, derivatives were tested on various cancer cell lines. Results showed that one derivative had an IC50 value of 45.69 μM against a breast cancer cell line, indicating potential as a therapeutic agent .
Table 1: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step organic reactions, typically involving:
- Pyrrolo[1,2-c]pyrimidine core formation : Cyclocondensation of substituted pyrimidine precursors with aldehydes or ketones under reflux conditions (e.g., ethanol or toluene at 80–100°C) .
- Substituent introduction : The 4-chlorobenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .
- Esterification : Ethyl esterification at the 5-position using ethyl chloroformate in the presence of a base (e.g., triethylamine) .
Q. Key optimization factors :
Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?
Primary methods :
- NMR (¹H/¹³C) : Assign peaks based on coupling patterns (e.g., biphenyl protons show aromatic splitting at δ 7.4–7.8 ppm). The 4-chlorobenzoyl carbonyl carbon appears at ~190 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the calculated mass (C₂₈H₂₁ClN₂O₃: 468.12 g/mol) .
- IR Spectroscopy : Detect ester C=O (~1720 cm⁻¹) and benzoyl carbonyl (~1680 cm⁻¹) stretches .
Validation : Cross-reference experimental data with computational predictions (e.g., ChemDraw simulations) .
Q. How is single-crystal X-ray diffraction (SC-XRD) employed to resolve its structure, and what software tools are critical?
Protocol :
Q. Key metrics :
- R-factor : ≤0.05 indicates high accuracy (e.g., R = 0.054 in ).
- Crystallographic data : Space group (e.g., P1), unit cell dimensions (a, b, c, α, β, γ), and Z-value .
Advanced Questions
Q. How can the fluorescence quantum yield be optimized for sensor applications?
Methodology :
- Substituent modification : Replace 4-chlorobenzoyl with electron-donating groups (e.g., 3,4-dimethoxybenzoyl) to enhance π-conjugation, increasing quantum yield from <0.3 to 0.55 .
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) to stabilize excited states .
- Measurement : Calculate quantum yield via comparative actinometry using rhodamine B as a standard .
Q. Table 1: Quantum Yield vs. Substituents
| Substituent | Quantum Yield (Φ) | Reference |
|---|---|---|
| 4-Chlorobenzoyl | 0.28 | |
| 3,4-Dimethoxybenzoyl | 0.55 |
Q. How are crystallographic data discrepancies resolved during refinement?
Common issues :
- Disordered atoms : Apply PART instructions in SHELXL to model alternate conformations .
- High R-factor : Re-examine data for outliers (e.g., misindexed peaks) or twinning. Use the TWIN command in SHELXL for twinned crystals .
- Thermal parameters : Constrain anisotropic displacement for heavy atoms (Cl, O) .
Case study : For the target compound, a final wR(F²) = 0.182 was achieved after 10 cycles of full-matrix refinement .
Q. What computational strategies predict biological activity or binding modes?
Approaches :
- Molecular docking (AutoDock/Vina) : Dock the compound into protein targets (e.g., kinases) using the pyrrolo-pyrimidine core as a hinge-binding motif .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential maps for SAR analysis .
Validation : Compare computational binding energies with experimental IC₅₀ values from enzyme assays .
Q. How do structural modifications impact structure-activity relationships (SAR) in anticancer studies?
Key findings :
- Biphenyl group : Enhances hydrophobic interactions with protein pockets (e.g., ATP-binding sites) .
- Chlorine substitution : Increases electrophilicity, improving cytotoxicity (IC₅₀ reduced from 12 μM to 4 μM in leukemia cells) .
- Ester vs. carboxylic acid : Ethyl ester improves cell permeability over the free acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
